molecular formula C10H10BrN3O B12593973 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide

Cat. No.: B12593973
M. Wt: 268.11 g/mol
InChI Key: OSXYTBIKLJEZCE-UHFFFAOYSA-N
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Description

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide is an organic compound with a complex structure that includes a bromophenyl group and a hydrazinylidenemethyl group

Preparation Methods

The synthesis of 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide typically involves the reaction of 3-bromobenzaldehyde with hydrazine hydrate under specific conditions. The reaction is carried out in the presence of a catalyst, such as acetic acid, and requires careful control of temperature and pH to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide can be compared with other similar compounds, such as:

    (2E)-3-(4-Bromophenyl)prop-2-enamide: This compound has a similar structure but differs in the position of the bromine atom.

    (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-on: This compound has an additional isopropylphenyl group, which may confer different chemical properties and biological activities.

Properties

Molecular Formula

C10H10BrN3O

Molecular Weight

268.11 g/mol

IUPAC Name

3-(3-bromophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide

InChI

InChI=1S/C10H10BrN3O/c11-9-3-1-2-8(6-9)4-5-10(15)13-7-14-12/h1-7H,12H2,(H,13,14,15)

InChI Key

OSXYTBIKLJEZCE-UHFFFAOYSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)N/C=N/N

Canonical SMILES

C1=CC(=CC(=C1)Br)C=CC(=O)NC=NN

Origin of Product

United States

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